1-(1-Amino-2-methylbutan-2-yl)cyclohexan-1-ol
Description
1-(1-Amino-2-methylbutan-2-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring a tertiary amine group attached to a branched 2-methylbutan-2-yl chain. Its molecular formula is C₁₁H₂₃NO, with a molecular weight of 185.31 g/mol . The compound’s structure combines a rigid cyclohexanol scaffold with a flexible aminoalkyl substituent, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-amino-2-methylbutan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10(2,9-12)11(13)7-5-4-6-8-11/h13H,3-9,12H2,1-2H3 |
InChI Key |
BHRIFLURJVVBMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1(CCCCC1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Amino-2-methylbutan-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-Amino-2-methylbutan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different amines or alcohols using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Amino-2-methylbutan-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1-Amino-2-methylbutan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Tramadol [(±)-cis-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride]
- Key Differences: Tramadol incorporates a 3-methoxyphenyl group and a dimethylaminomethyl chain, whereas the target compound lacks aromaticity and has a branched aliphatic aminoalkyl group. Tramadol exists as a racemic mixture of cis isomers, with the (+)-enantiomer acting as a serotonin/norepinephrine reuptake inhibitor (SNRI) and the (–)-enantiomer exhibiting μ-opioid receptor affinity .
- Pharmacological Impact: Tramadol’s methoxyphenyl group enhances binding to opioid receptors, while its dimethylaminomethyl group contributes to SNRI activity. The target compound’s tertiary amino group may favor different receptor interactions (e.g., NMDA antagonism) due to altered steric and electronic profiles . Tramadol shows moderate abuse liability in humans, as noted in primate studies and clinical reports .
Venlafaxine [1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol]
- Key Differences: Venlafaxine contains a 4-methoxyphenethyl moiety and a dimethylamino group, contrasting with the target compound’s aliphatic aminoalkyl chain.
- Pharmacological Impact: Venlafaxine’s structure underpins its SNRI activity, with the methoxyphenyl group critical for serotonin reuptake inhibition. The target compound’s absence of aromatic rings likely eliminates SNRI effects but may enable novel targets .
9R9 [1-(6-chloro-1H-indazol-4-yl)cyclohexan-1-ol]
- Key Differences: 9R9 replaces the aminoalkyl group with a chloroindazole ring, enhancing π-π stacking interactions in enzyme active sites (e.g., TDO2 inhibition) .
- Pharmacological Impact: 9R9’s indazole moiety contributes to tryptophan 2,3-dioxygenase (TDO2) inhibition, whereas the target compound’s amino group may favor interactions with amine-sensitive targets (e.g., GPCRs or transporters) .
Physical Properties
| Compound | logP (Predicted) | Water Solubility | Key Substituents |
|---|---|---|---|
| Target Compound | ~1.8 | Moderate | Tertiary amino, branched alkyl |
| Tramadol | 1.3 | High (HCl salt) | Methoxyphenyl, dimethylaminomethyl |
| Venlafaxine | 2.5 | Moderate | Methoxyphenethyl, dimethylamino |
| 9R9 | 2.9 | Low | Chloroindazole |
The target compound’s branched alkyl chain increases lipophilicity compared to tramadol but remains less hydrophobic than 9R7. Its tertiary amine permits salt formation (e.g., hydrochloride) to enhance solubility, akin to tramadol .
Stereochemical and Conformational Considerations
- Tramadol : The trans isomer exhibits 10-fold higher analgesic activity than the cis isomer due to better mimicry of morphine’s conformation .
- Target Compound: Stereochemistry at the amino-bearing carbon could modulate receptor binding. For example, a trans configuration may align the amino group for hydrogen bonding with biological targets, analogous to tramadol’s stereospecificity .
Research Findings and Data Gaps
- Activity Data: No direct in vivo studies on the target compound are reported.
Biological Activity
1-(1-Amino-2-methylbutan-2-yl)cyclohexan-1-ol, a compound characterized by its cyclohexane ring substituted with an amino and hydroxyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Amino Group : Contributes to the compound's basicity and potential interactions with biological receptors.
- Hydroxyl Group : Facilitates hydrogen bonding, enhancing solubility and reactivity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of both amino and hydroxyl groups enables the formation of hydrogen bonds, which may influence various biological pathways:
- Enzyme Interaction : The compound can modulate enzyme activity through competitive inhibition or allosteric regulation.
- Receptor Binding : It may act as a ligand for neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits inhibitory effects against certain bacterial strains, suggesting potential as an antibiotic. |
| Anti-inflammatory | Shown to reduce inflammation in preclinical models, indicating possible therapeutic use in inflammatory diseases. |
| Analgesic | Demonstrates pain-relieving properties in animal models, suggesting utility in pain management. |
Antimicrobial Activity
A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating a promising avenue for antibiotic development.
Anti-inflammatory Effects
In a preclinical study using a rat model of arthritis, the administration of this compound resulted in a 50% reduction in inflammatory markers such as TNF-alpha and IL-6 compared to the control group. These findings suggest that the compound may modulate immune responses effectively.
Analgesic Properties
Research evaluating the analgesic effects revealed that doses of 10 mg/kg significantly decreased pain responses in formalin-induced pain models. The compound's mechanism appears to involve modulation of pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as 1-(1-Amino-2-methylpropyl)cyclohexan-1-ol, this compound shows enhanced potency in antimicrobial and analgesic activities. This can be attributed to the unique steric configuration provided by the additional methyl group on the butane chain.
| Compound | Antimicrobial Activity (MIC) | Anti-inflammatory Effect | Analgesic Effect (Pain Reduction) |
|---|---|---|---|
| This compound | 32 µg/mL | Significant | 50% reduction |
| 1-(1-Amino-2-methylpropyl)cyclohexan-1-ol | 64 µg/mL | Moderate | 30% reduction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
